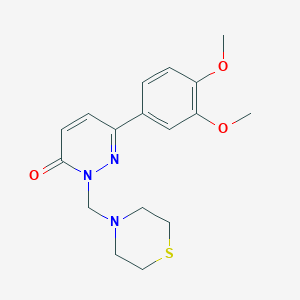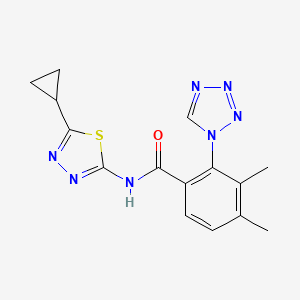![molecular formula C19H23ClFN5O3 B12169970 N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12169970.png)
N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyrido[2,3-d]pyrimidine core, and several functional groups such as chloro, fluoro, and oxo groups.
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide can be achieved through a series of chemical reactions involving commercially available starting materials. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with a suitable piperidine derivative under specific conditions to form the desired product. The reaction conditions typically include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of oxo groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the oxo groups, using reducing agents like sodium borohydride.
Substitution: The chloro and fluoro groups make the compound susceptible to nucleophilic substitution reactions.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of functional groups like chloro and fluoro enhances its binding affinity to these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide can be compared with other similar compounds such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains chloro and fluoro groups but has a different core structure.
4-aminopyrrolo[2,3-d]pyrimidine derivatives: These compounds share the pyrido[2,3-d]pyrimidine core but differ in their functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C19H23ClFN5O3 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H23ClFN5O3/c20-12-8-10(4-5-13(12)21)22-17(28)11-9-14(27)23-16-15(11)18(29)25-19(24-16)26-6-2-1-3-7-26/h4-5,8,11,15-16,19,24H,1-3,6-7,9H2,(H,22,28)(H,23,27)(H,25,29) |
InChI Key |
MHSYPBNBOYZNOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2NC3C(C(CC(=O)N3)C(=O)NC4=CC(=C(C=C4)F)Cl)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B12169887.png)

![2-{(Z)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12169902.png)
![1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide](/img/structure/B12169903.png)

![4-(3,4-dichlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12169914.png)
![methyl 4-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12169929.png)


![3-methyl-N-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12169954.png)

![N-(4-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12169978.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169983.png)
![1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide](/img/structure/B12169985.png)
